2-(3-Fluorophenyl)isonicotinic acid
Overview
Description
Mechanism of Action
Target of Action
It is known that isonicotinic acid derivatives, such as isoniazid, are used in the treatment of tuberculosis . They primarily target the Mycobacterium tuberculosis, the bacterium responsible for tuberculosis .
Mode of Action
Isoniazid, a derivative of isonicotinic acid, is a prodrug that must be activated by bacterial catalase . It is bactericidal when mycobacteria grow rapidly and bacteriostatic when they grow slowly
Biochemical Pathways
N-cyanomethyl-2-chloro isonicotinic acid (nci), another isonicotinic acid derivative, has been shown to induce immunity in plants independent of salicylic acid accumulation but dependent on npr1 . This suggests that 2-(3-Fluorophenyl)isonicotinic acid might also interact with similar biochemical pathways.
Result of Action
Isoniazid, a derivative of isonicotinic acid, has been shown to have anti-mycobacterial effects
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the Suzuki–Miyaura coupling reaction, which involves organoboron reagents, is influenced by exceptionally mild and functional group tolerant reaction conditions
Advantages and Limitations for Lab Experiments
The advantages of using 2-(3-Fluorophenyl)isonicotinic acid in laboratory experiments include its relatively low cost, its stability in aqueous solutions, and its solubility in organic solvents. Its low cost makes it a suitable reagent for use in a wide range of laboratory experiments. Its stability in aqueous solutions allows it to be used in a variety of biochemical and physiological assays. Its solubility in organic solvents makes it suitable for use in organic synthesis reactions.
The limitations of using this compound in laboratory experiments include its low solubility in water, its low stability in acidic solutions, and its limited availability. Its low solubility in water makes it difficult to use in certain biochemical and physiological assays. Its low stability in acidic solutions makes it unsuitable for use in certain organic synthesis reactions. Its limited availability makes it difficult to obtain in large quantities.
Future Directions
The future directions for research on 2-(3-Fluorophenyl)isonicotinic acid include further investigations into its mechanism of action, its biochemical and physiological effects, and its potential applications in the synthesis of pharmaceuticals. In addition, further research is needed to explore the potential use of this compound in the development of new drugs and in the study of the structure and properties of organic compounds. Furthermore, further studies are needed to explore the potential use of this compound in the development of new catalysts and in the synthesis of biologically active compounds.
Scientific Research Applications
2-(3-Fluorophenyl)isonicotinic acid has been used in a variety of scientific research applications. It has been used as a model compound for studying the structure and properties of organic compounds. It has also been used to study the mechanism of action of various enzymes and to investigate the biochemical and physiological effects of drugs. In addition, this compound has been used in the synthesis of pharmaceuticals and in the development of new drugs.
properties
IUPAC Name |
2-(3-fluorophenyl)pyridine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FNO2/c13-10-3-1-2-8(6-10)11-7-9(12(15)16)4-5-14-11/h1-7H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJDQVAJNXSTJIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NC=CC(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60673411 | |
Record name | 2-(3-Fluorophenyl)pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60673411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1214350-69-2 | |
Record name | 2-(3-Fluorophenyl)pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60673411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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